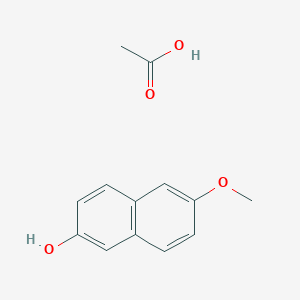

Acetic acid;6-methoxynaphthalen-2-ol

CAS No.: 63256-70-2

Cat. No.: VC19437119

Molecular Formula: C13H14O4

Molecular Weight: 234.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63256-70-2 |

|---|---|

| Molecular Formula | C13H14O4 |

| Molecular Weight | 234.25 g/mol |

| IUPAC Name | acetic acid;6-methoxynaphthalen-2-ol |

| Standard InChI | InChI=1S/C11H10O2.C2H4O2/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11;1-2(3)4/h2-7,12H,1H3;1H3,(H,3,4) |

| Standard InChI Key | ZGBUGBUYUVSYJM-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)O.COC1=CC2=C(C=C1)C=C(C=C2)O |

Introduction

Chemical Identity and Structural Properties

6-Methoxy-2-naphthylacetic acid (6-MNA) is a naphthalene derivative with the molecular formula and a molecular weight of 216.23 g/mol . The compound features a methoxy group (-OCH) at the 6-position and an acetic acid moiety (-CHCOOH) at the 2-position of the naphthalene ring (Figure 1).

Physicochemical Characteristics

-

Solubility: Limited aqueous solubility due to its hydrophobic naphthalene core; soluble in organic solvents like methanol and acetone .

The compound’s acidity () arises from the carboxylic acid group, enabling ionization under physiological conditions . Its UV-Vis spectrum shows strong absorption at 280 nm, a property utilized in chromatographic detection .

Metabolic Activation and Biotransformation Pathways

6-MNA is the active metabolite of the prodrug nabumetone (4-(6-methoxynaphthalen-2-yl)butan-2-one), which undergoes extensive hepatic metabolism to release 6-MNA . The activation pathway involves three key intermediates:

-

6-Methoxy-2-naphthylethyl acetate (6-MNEA)

-

6-Methoxy-2-naphthylethanol (6-MNE-ol)

-

6-Methoxy-2-naphthylacetaldehyde (6-MN-CHO)

Role of Flavin-Containing Monooxygenase 5 (FMO5)

FMO5 catalyzes the Baeyer-Villiger oxidation (BVO) of nabumetone to 6-MNEA, a reaction critical for subsequent hydrolysis to 6-MNA . This enzymatic step is substrate-specific, as demonstrated by inhibition studies using 4-methoxyphenylacetone, a competitive BVO inhibitor .

Non-Cytochrome P450 Pathways

In vitro studies using human hepatocytes and S9 fractions revealed that 6-MNA formation relies on non-cytochrome P450 enzymes, including esterases and dehydrogenases . Notably, 6-MNE-ol and 6-MN-CHO were identified as transient intermediates during the conversion of nabumetone to 6-MNA .

Pharmacological Significance and Mechanism of Action

COX-2 Selectivity

6-MNA selectively inhibits COX-2 () over COX-1 (), reducing gastrointestinal toxicity compared to non-selective NSAIDs . This selectivity arises from steric interactions between the naphthyl group and the COX-2 active site .

Anti-Inflammatory and Analgesic Effects

In preclinical models, 6-MNA suppresses prostaglandin E (PGE) synthesis by >80% at 10 mg/kg, correlating with reduced edema and hyperalgesia . Clinical trials of nabumetone demonstrate 6-MNA’s efficacy in osteoarthritis and rheumatoid arthritis, with a plasma half-life of 24 hours enabling once-daily dosing .

Synthetic Methodologies and Industrial Production

Patent-Based Synthesis (US5286902A)

A patented route for synthesizing 6-MNA precursors involves:

-

Oxidation of 2,6-diisopropylnaphthalene to hydroperoxide intermediates .

-

Acid-catalyzed rearrangement to 2-hydroxy-6-isopropylnaphthalene .

-

Methylation using methanol and sulfuric acid to yield 2-methoxy-6-isopropylnaphthalene .

-

Dehydrogenation to 2-methoxy-6-isopropenylnaphthalene, followed by oxidation to the aldehyde and subsequent chromic acid oxidation to 6-MNA .

Key Reaction Conditions

Analytical Characterization Techniques

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (280 nm) resolves 6-MNA from metabolites like MNBO and M3, achieving a limit of detection (LOD) of 0.1 µg/mL .

Gas Chromatography-Mass Spectrometry (GC-MS)

Electron ionization (EI) GC-MS identifies 6-MNA via characteristic fragments at m/z 216 (M), 174, and 145 . Derivatization with BSTFA enhances volatility for quantification .

Applications in Pharmaceutical Development

Prodrug Design

Nabumetone’s conversion to 6-MNA exemplifies prodrug strategies to improve oral bioavailability and reduce gastric irritation .

Drug Delivery Systems

6-MNA’s hydrophobicity facilitates incorporation into lipid-based nanoparticles, enhancing synovial fluid penetration in arthritic joints .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume